molecular formula C17H13NO2 B12791424 trans-5,6-Dihydrobenz(c)acridine-5,6-diol CAS No. 85945-24-0

trans-5,6-Dihydrobenz(c)acridine-5,6-diol

Cat. No.: B12791424
CAS No.: 85945-24-0
M. Wt: 263.29 g/mol
InChI Key: OZLIOKFBXWEMAF-IAGOWNOFSA-N
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Description

trans-5,6-Dihydrobenz©acridine-5,6-diol: is a chemical compound known for its unique structure and properties. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-5,6-Dihydrobenz©acridine-5,6-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of trans-5,6-Dihydrobenz©acridine-5,6-diol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

trans-5,6-Dihydrobenz©acridine-5,6-diol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

trans-5,6-Dihydrobenz©acridine-5,6-diol has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of trans-5,6-Dihydrobenz©acridine-5,6-diol involves its interaction with specific molecular targets and pathways. For example, it may intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    5,6-Dihydro-7,9-dimethyl-benz©acridine-5,6-diol: This compound shares a similar structure but with additional methyl groups.

    trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz©acridine: Another closely related compound with slight structural variations.

Uniqueness

trans-5,6-Dihydrobenz©acridine-5,6-diol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

85945-24-0

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(5R,6R)-5,6-dihydrobenzo[c]acridine-5,6-diol

InChI

InChI=1S/C17H13NO2/c19-16-12-7-3-2-6-11(12)15-13(17(16)20)9-10-5-1-4-8-14(10)18-15/h1-9,16-17,19-20H/t16-,17-/m1/s1

InChI Key

OZLIOKFBXWEMAF-IAGOWNOFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3[C@H]([C@@H](C4=CC=CC=C4C3=N2)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(C(C4=CC=CC=C4C3=N2)O)O

Origin of Product

United States

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